naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime
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Description
Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime, commonly known as TFB-TBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oximes and is widely used as a reagent in various chemical reactions.
Scientific Research Applications
Facile Synthesis of Regio-isomeric Naphthofurans
A study presented a base-catalyzed cyclization reaction method for synthesizing naphtho[1,2-b]furans, including structures similar to naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime. This method highlights the utility of naphthofurans in organic synthesis and their potential for creating diverse organic molecules (Park & Jeong, 2005).
Photochromic Properties
Another research explored the synthesis of 5-hydroxy substituted naphthofurans and their precursors for photochromic benzochromenes. This reveals the application of such compounds in materials science, particularly in developing photo-responsive materials (Aiken et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Research into the condensation of naphtho[2,1-b]furan derivatives has shown potential antimicrobial and anti-inflammatory applications. These compounds undergo various reactions to form structures that exhibit significant biological activities, underscoring their potential in pharmacological research (Ravindra et al., 2006).
Synthetic Methodologies
Studies have also focused on the synthetic methodologies involving naphtho[2,1-b]furan compounds. These methodologies include the synthesis of arylmethylenenaphthofuranones derivatives with potential anticancer properties, showcasing the compound's relevance in medicinal chemistry and drug design (Lardic et al., 2006).
Pyrolysis and Annulation Reactions
Research into the pyrolysis of heterocyclic compounds, including benzo[b]furan and naphtho[b]furan, has been conducted to understand their decomposition and the formation of polycyclic aromatic hydrocarbons. This work is significant for understanding the thermal stability and reaction pathways of naphthofurans in various industrial and environmental processes (Winkler et al., 2001).
properties
IUPAC Name |
(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCAQKNDXIZNR-ULJHMMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime |
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